Cas no 31232-26-5 (9-Anthracenol,9,10-dihydro-10-(1-methyl-4-piperidinylidene)-)

9-Anthracenol,9,10-dihydro-10-(1-methyl-4-piperidinylidene)- structure
31232-26-5 structure
Product Name:9-Anthracenol,9,10-dihydro-10-(1-methyl-4-piperidinylidene)-
CAS No:31232-26-5
MF:C20H21NO
MW:291.386845350266
CID:306086
PubChem ID:35758
Update Time:2025-04-19

9-Anthracenol,9,10-dihydro-10-(1-methyl-4-piperidinylidene)- Chemical and Physical Properties

Names and Identifiers

    • 9-Anthracenol,9,10-dihydro-10-(1-methyl-4-piperidinylidene)-
    • 10-(1-methylpiperidin-4-ylidene)-9H-anthracen-9-ol
    • 10-(1-methyl-piperidin-4-ylidene)-9,10-dihydro-anthracen-9-ol
    • Danitracen
    • Danitracen [INN]
    • Danitracene
    • Danitracene [INN-French]
    • Danitracenum [INN-Latin]
    • Danitracino [INN-Spanish]
    • WA 335
    • W-A 335
    • WA 335BS
    • WA-335
    • NSC 170955
    • MLS000756379
    • 9-Anthrol,10-dihydro-10-(1-methyl-4-piperidylidene)-
    • 9, 10-Dihydro-10-(1-methyl-4-piperidylidene)-9-anthrol
    • NSC170955
    • NSC-170955
    • WA-335-BS
    • Danitracino
    • Danitracene; NSC 170955; WA 335; WA 335BS
    • DTXSID70185156
    • SCHEMBL2734228
    • NCGC00246760-01
    • 9,10-Dihydro-10-(1-methyl-4-piperidylidene)-9-anthrol
    • Danitracenum
    • NS00121965
    • BDBM50041019
    • HMS2886A05
    • CHEMBL440557
    • BRN 1540021
    • UNII-SD507F5T2W
    • SMR000528704
    • 5-21-04-00224 (Beilstein Handbook Reference)
    • 9-Anthracenol, 9,10-dihydro-10-(1-methyl-4-piperidinylidene)-
    • SD507F5T2W
    • AKOS040751397
    • Q27289146
    • 9-Anthracenol,10-dihydro-10-(1-methyl-4-piperidinylidene)-
    • W-A-335
    • 31232-26-5
    • 9-ANTHROL, 9,10-DIHYDRO-10-(1-METHYL-4-PIPERIDYLIDENE)-
    • Inchi: 1S/C20H21NO/c1-21-12-10-14(11-13-21)19-15-6-2-4-8-17(15)20(22)18-9-5-3-7-16(18)19/h2-9,20,22H,10-13H2,1H3
    • InChI Key: HLBRHTFSMMEHPK-UHFFFAOYSA-N
    • SMILES: OC1C2C=CC=CC=2/C(/C2C=CC=CC=21)=C1/CCN(C)CC/1

Computed Properties

  • Exact Mass: 291.16243
  • Monoisotopic Mass: 291.162
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 0
  • Complexity: 407
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 23.5A^2

Experimental Properties

  • Density: 1.196
  • Boiling Point: 486°C at 760 mmHg
  • Flash Point: 182.6°C
  • Refractive Index: 1.651
  • PSA: 23.47
  • LogP: 3.54710
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